6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-2,3-dihydropyridazin-3-one
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrole, a pyrimidine, and a pyridazinone. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom . Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms . Pyridazinones are six-membered heterocycles with two nitrogen atoms and one carbonyl group .
Synthesis Analysis
While the exact synthesis of this compound is not available, the synthesis of similar compounds often involves multi-step reactions. For example, the synthesis of pyrroles can be achieved through the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-diketone with an amine . The synthesis of pyrimidines can be achieved through several methods, including the condensation of β-dicarbonyl compounds with amidines .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, pyrroles are known to undergo electrophilic substitution reactions at the 2-position .Mechanism of Action
Properties
IUPAC Name |
3-[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-12-7-19-17(20-8-12)26-11-18-6-2-3-13(18)9-23(10-18)16(25)14-4-5-15(24)22-21-14/h4-5,7-8,13H,2-3,6,9-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKGNVDATHPIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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